molecular formula C15H14O2 B2776558 Methyl 5-methylbiphenyl-2-carboxylate CAS No. 191104-38-8

Methyl 5-methylbiphenyl-2-carboxylate

Cat. No. B2776558
M. Wt: 226.275
InChI Key: ZFCJFGSLSLXVOI-UHFFFAOYSA-N
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Description

“Methyl 5-methylbiphenyl-2-carboxylate” is a chemical compound with the molecular formula C15H14O2 . It is also known as “methyl 5-methyl-[1,1’-biphenyl]-2-carboxylate” and "4-methyl-2-phenylbenzoic acid methyl ester" .

Scientific Research Applications

TET-mediated Active DNA Demethylation

Methyl 5-methylbiphenyl-2-carboxylate is implicated in the process of active DNA demethylation, a crucial regulatory mechanism in mammalian development and disease. The TET (ten-eleven translocation) family of enzymes can oxidize 5-methylcytosine (5mC) to generate 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), leading to DNA demethylation. This process involves complex biochemical mechanisms and is critical for maintaining gene expression and cellular identity (Wu & Zhang, 2017). Moreover, the TET proteins' ability to convert 5mC to 5fC and 5caC has been shown to influence genomic DNA, pointing towards an enzymatic activity–dependent demethylation pathway (Ito et al., 2011).

Structural and Spectral Insights

The synthesis and characterization of related compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid offer valuable insights into the structural and spectral properties of methyl 5-methylbiphenyl-2-carboxylate derivatives. Such studies are vital for understanding the molecular interactions and stability of these compounds under various conditions (Viveka et al., 2016).

Palladium-catalyzed Reactions

The compound's utility extends to palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This reactivity demonstrates its potential in synthetic organic chemistry for creating structurally complex molecules with high precision, contributing to advancements in drug development and materials science (Giri et al., 2007).

Fluorescent Chloride Sensor Development

Methyl 5-methylbiphenyl-2-carboxylate derivatives have been explored for creating optical chloride sensors, demonstrating the compound's utility in developing sensitive and selective probes for chloride ions. These sensors can be used in various analytical applications, including environmental monitoring and biomedical research (Das, Mohar, & Bag, 2021).

Corrosion Inhibition

Research into pyranpyrazole derivatives, structurally related to methyl 5-methylbiphenyl-2-carboxylate, has shown potential for use as corrosion inhibitors. These findings highlight the broader applicability of such compounds in industrial applications, particularly in protecting metals from corrosion in harsh environments (Dohare et al., 2017).

properties

IUPAC Name

methyl 4-methyl-2-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCJFGSLSLXVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylbiphenyl-2-carboxylate

Synthesis routes and methods I

Procedure details

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COC(=O)c1ccc(C)cc1OS(=O)(=O)C(F)(F)F
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Synthesis routes and methods II

Procedure details

To a suspension of product from step B (14 g; 47 mmol), 2M Na2CO3 (61.1 ml; 122.2 mmol) phenylboronic acid (6.3 g; 51.7 mmole) and LiCl (3.98 g; 94 mmol) in toluene (400 ml), was added, under argon atmosphere, a solution of tetrakis(triphenylphosphine)palladium (1.01 ml; 1.88 mmol) in THF (150 ml). The mixture was refluxed overnight, washed with 2N, NaOH and saturated NaCl. The organic phase was evaporated and the residue purified by flash chromatography (AcOEt/Petroleum ether: 95/5) to give methyl 4-methyl-2-phenylbenzoate as an oil (10.44 g; 98%).
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14 g
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3.98 g
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400 mL
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150 mL
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1.01 mL
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